molecular formula C8H10BrNO B1291474 3-Bromo-2-ethoxy-5-methylpyridine CAS No. 760207-82-7

3-Bromo-2-ethoxy-5-methylpyridine

Cat. No. B1291474
M. Wt: 216.07 g/mol
InChI Key: QZWWAXJNZMPWRD-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-methylpyridine is a brominated pyridine derivative, a class of compounds known for their diverse applications in medicinal chemistry and materials science. The presence of bromine, ethoxy, and methyl groups on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves regioselective halogenation, nucleophilic substitution, and other functional group transformations. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by methoxylation, oxidation, and nucleophilic substitution with methylamine, culminating in bromination and hydrolysis to yield the target compound . Similarly, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid starts from a 5'-methyl-6-bromo-2,2'-bipyridine building block, indicating that brominated pyridines are key intermediates in the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle, which can engage in various bonding interactions. For example, Schiff base compounds containing brominated pyridine units exhibit trans configurations around the C=N double bond and can form stable crystal structures through hydrogen bonding and π-π interactions . The molecular geometry and electronic structure of these compounds can be studied using quantum mechanical methods, such as Density Functional Theory (DFT), which provides insights into vibrational frequencies, HOMO-LUMO energies, and other molecular properties .

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions, including nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide yields 2-amino-4-ethoxypyridine, with the formation of a pyridyne intermediate being a possible mechanism . Additionally, the reactivity of bromine atoms in these compounds can be exploited to prepare other functionalized pyridines, such as 3-acetylamino-5-ethoxypyridine, through a sequence of substitution and acetylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines, such as melting points, solubility, and reactivity, are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups like bromine can affect the acidity of the pyridine nitrogen, while electron-donating groups like methoxy and methyl can impact the nucleophilicity and basicity of the molecule. The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, can be studied as a function of temperature to understand the stability and reactivity of these compounds . Additionally, the luminescence and thermodynamic properties of lanthanide complexes with brominated pyridines have been investigated, demonstrating their potential in materials science applications .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry
    • Application Summary : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Methods of Application : The process utilizes a radical approach paired with a Matteson–CH 2 –homologation .
    • Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

    • Scientific Field : Medicinal and Pharmaceutical Chemistry
    • Application Summary : This research presents an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
    • Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results or Outcomes : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

Safety And Hazards

While specific safety data for 3-Bromo-2-ethoxy-5-methylpyridine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on the development of more efficient synthesis methods and the exploration of new reactions involving this compound. For instance, the Suzuki–Miyaura coupling reaction has been widely applied in the field of organic synthesis . Further studies could also explore the potential applications of this compound in various industries.

properties

IUPAC Name

3-bromo-2-ethoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWWAXJNZMPWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626651
Record name 3-Bromo-2-ethoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethoxy-5-methylpyridine

CAS RN

760207-82-7
Record name 3-Bromo-2-ethoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-chloro-5-methylpyridine (4.00 g, 19.37 mmol) in ethanol (100 mL) was added sodium ethoxide (6.59 g, 96.9 mmol) in three portions. The mixture was stirred under nitrogen at 100° C. for 2 days. The reaction was cooled to room temperature, diluted with water and extracted with DCM. The combined organic layers were dried (Na2SO4), and the solvent was removed under reduced pressure. Purification (FCC, SiO2, 20%, EtOAc/hexanes) afforded the title compound (3.00 g, 72%). 1H NMR (400 MHz, DMSO-d6) δ 7.94 (dd, J=0.8, 2.3 Hz, 1H), 7.89-7.82 (m, 1H), 4.31 (q, J=7.0 Hz, 2H), 2.18 (t, J=0.8 Hz, 3H), 1.30 (t, J=7.0 Hz, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

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